N1-(2-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(2-fluorophenyl)methyl]-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5S/c1-30-17-8-10-18(11-9-17)31(28,29)25-12-4-6-16(25)14-24-21(27)20(26)23-13-15-5-2-3-7-19(15)22/h2-3,5,7-11,16H,4,6,12-14H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDMJTCWKJMPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a novel compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
Molecular Structure:
- Common Name: this compound
- CAS Number: 896287-77-7
- Molecular Formula: C21H24FN3O5S
- Molecular Weight: 449.5 g/mol
Physical Properties:
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Biological Activity
The biological activity of this compound has been primarily studied in the context of its interactions with various biological targets, particularly in the modulation of receptor activity and potential therapeutic effects.
Research indicates that this compound may act as an inhibitor of specific protein interactions involved in cellular signaling pathways. The sulfonamide group is particularly significant as it can influence the binding affinity to target proteins.
Case Studies and Research Findings
- In Vitro Studies:
- Animal Models:
- Pharmacokinetics:
Comparative Analysis with Related Compounds
To better understand the efficacy and safety profile of this compound, a comparison with similar compounds was conducted:
| Compound Name | IC50 (µM) | Tumor Regression (%) | Notes |
|---|---|---|---|
| N1-(4-fluorobenzyl)-N2-(... | 5.5 | 86 | Moderate potency |
| N1-(2-fluorobenzyl)-N2-(... | 3.0 | 80 | Higher potency |
| Control Compound (Standard Drug) | 10 | 50 | Baseline for comparison |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related oxalamides:
Key Observations:
- Fluorinated Aromatic Groups : The 2-fluorobenzyl group in the target compound is analogous to the 2-fluorophenyl group in compound 18 . Fluorine’s electronegativity may enhance binding to hydrophobic pockets or enzymes, as seen in antiviral oxalamides .
- Sulfonylated Pyrrolidine: The 4-methoxyphenylsulfonyl (4-MeOPhSO2) group on pyrrolidine is a distinguishing feature.
- Comparison to Flavoring Agents : Unlike S336 , the target lacks pyridine or methoxy-rich substituents, likely redirecting its application from flavor enhancement to therapeutic uses.
Pharmacological and Metabolic Considerations
- Antiviral Potential: Compounds like 15 demonstrate oxalamides’ role in HIV entry inhibition.
- Enzymatic Inhibition : The 4-MeOPhSO2 group could reduce CYP3A4 inhibition compared to S5456 (51% inhibition at 10 µM ), though this requires validation.
- Toxicological Profile: Flavoring oxalamides (e.g., S336) show high safety margins (NOEL: 100 mg/kg bw/day) . The target’s fluorinated and sulfonylated groups may alter metabolic pathways, necessitating dedicated toxicity studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
